molecular formula C13H18O B1582749 2-(4-Isobutylphenyl)propionaldehyde CAS No. 51407-46-6

2-(4-Isobutylphenyl)propionaldehyde

Cat. No.: B1582749
CAS No.: 51407-46-6
M. Wt: 190.28 g/mol
InChI Key: DMZVZANOMJGHKO-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)propionaldehyde is an organic compound with the molecular formula C13H18O. It is a colorless liquid that is slightly soluble in water but more soluble in organic solvents like chloroform and methanol. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .

Mechanism of Action

Target of Action

2-(4-Isobutylphenyl)propionaldehyde, also known as 2-[4-(2-methylpropyl)phenyl]propanal, is primarily associated with the drug Ibuprofen . Ibuprofen is a selective cyclooxygenase inhibitor that inhibits Prostaglandin-Endoperoxide Synthase 1 (PGHS-1) and Prostaglandin-Endoperoxide Synthase 2 (PGHS-2) with comparable potency . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation and pain.

Mode of Action

Given its association with ibuprofen, it may interact with the cyclooxygenase enzymes (pghs-1 and pghs-2) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound could potentially disrupt the conversion of arachidonic acid to prostaglandins. This disruption could then affect downstream effects such as inflammation and pain response.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of the cyclooxygenase enzymes . This could result in decreased inflammation and pain.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target enzymes. Additionally, the presence of other molecules could either facilitate or hinder its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Isobutylphenyl)propionaldehyde can be achieved through several synthetic routes. One common method involves the reaction of p-isobutylacetophenone with methyl chloroacetate in the presence of sodium methoxide as a catalyst. This reaction produces a glycidic ester, which is then treated with boron trifluoride (BF3) to yield 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid methyl ester. Subsequent treatment with a mineral acid leads to the formation of this compound .

Industrial Production Methods: In industrial settings, the compound can also be synthesized by the hydroformylation of p-isobutylstyrene using rhodium or cobalt catalysts. This method provides good yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isobutylphenyl)propionaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(4-Isobutylphenyl)propionic acid.

    Reduction: Reduction reactions can convert it to 2-(4-Isobutylphenyl)propanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include Grignard reagents and organolithium compounds.

Major Products:

    Oxidation: 2-(4-Isobutylphenyl)propionic acid.

    Reduction: 2-(4-Isobutylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Isobutylphenyl)propionaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-(4-Isobutylphenyl)propionic acid (Ibuprofen): A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.

    2-(4-Isobutylphenyl)propanol:

    2-(4-Isobutylphenyl)propanoic acid: Another derivative with similar structural features but different functional groups.

Uniqueness: 2-(4-Isobutylphenyl)propionaldehyde is unique due to its aldehyde functional group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the production of a wide range of derivatives, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVZANOMJGHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965721
Record name 2-[4-(2-Methylpropyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51407-46-6
Record name 2-(4-Isobutylphenyl)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51407-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051407466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isobutylphenyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC8A4Q82T
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Synthesis routes and methods I

Procedure details

To a solution of 38.0 g (0.2 mole) of 2-(4-isobutylphenyl)-1,2-epoxypropane in 130 ml of dichloromethane was added 2.67 g (0.028 mole) of anhydrous powdered (100 mesh, Tyler) magnesium chloride and 5.0 g (0.04 mole) of thionisole, and the mixture was refluxed with stirring for 3 hours. After cooling the reaction mixture, insoluble materials were filtered off and washed with small amount of dichloromethane and the washings were combined with the filtrate. The combined solution was washed with aqueous sodium chloride and subjected to distillation under atmospheric pressure to remove dichloromethane. The remaining residue was subjected to distillation under reduced pressure to obtain 36.8 g of 2-(4-isobutylphenyl)propionaldehyde distilled at 127°-129° C. (8 mmHg) as colorless oil. Yield; 96.8%, purity; above 99%.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 38.0 g (0.2 mole) of 2-(4-isobutylphenyl)-1,2-epoxypropane in 130 ml of dichloromethane was added 3.43 g (0.036 mole) of anhydrous powdered (100 mesh, Tyler) magnesium chloride and 5.0 g (0.04 mole) of thioanisole and the mixture was stirred for 10 hours at room temperature. The reaction mixture was washed with dilute hydrochloric acid and then with aqueous sodium chloride several times until neutral, and subjected to distillation under atmospheric pressure to remove dichloromethane. The resulted residue was distilled under reduced pressure to afford 37.4 g of 2-(4-isobutylphenyl)propionaldehyde as colorless oil distilled at 127°-130° C. (8 mmHg). The yield is 98.5%
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

An aliquot of the so obtained (2RS)-2-(4-isobutylphenyl)-propanoyl chloride (44.8 g; 0.199 moles) is dissolved in acetone (200 ml); this solution is added dropwise to a suspension of triphenyl phosphine (112 g; 0.427 moles) and bistriphenyl phosphine cupper boron hydride (128 g; 0.212 moles) in acetone (600 ml) kept under stirring at 20° C.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
[Compound]
Name
bistriphenyl phosphine
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary chemical reaction that 2-(4-Isobutylphenyl)propionaldehyde is known to undergo, and how efficient is this reaction?

A1: this compound can be selectively oxidized to its corresponding carboxylic acid, Ibuprofen, using a sodium chlorite-based system []. This reaction is highly efficient, resulting in very high yields of Ibuprofen without producing unwanted chlorinated byproducts [].

Q2: What are the advantages of the sodium chlorite oxidation method for this reaction compared to other methods?

A2: The use of the sodium chlorite-hypochlorous acid-chlorine dioxide (NaClO2-HClO-ClO2) system offers several advantages for the oxidation of this compound to Ibuprofen. Firstly, it utilizes inexpensive and readily available reagents, making it a cost-effective method []. Secondly, the reaction proceeds under mild conditions, minimizing the formation of unwanted side products and preserving the integrity of the desired product []. Lastly, the high selectivity of this system towards aldehydes ensures that only the desired oxidation occurs, preventing the formation of over-oxidized products [].

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